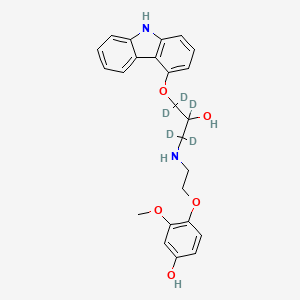

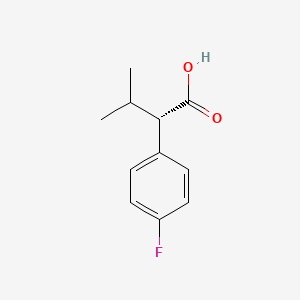

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid

Overview

Description

Synthesis Analysis

The synthesis of this compound, particularly its enantiomer (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, has been achieved through a technically feasible route starting from 4-fluorophenylacetic acid, with an overall yield of 80%. Asymmetric hydrogenation of the unsaturated acid in the presence of ruthenium(II) carboxylato complexes containing chiral atropisomeric diphosphines afforded the (S)-enantiomer with up to 94% ee, which could be further purified to 98% ee via crystallization of its sodium salt (Crameri et al., 1997).

Molecular Structure AnalysisThe structure of related compounds has been elucidated through X-ray crystallography, such as (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component of bestatin, determining the configuration of amino-hydroxy acids (Nakamura et al., 1976). This methodology could be applied to determine the detailed molecular structure of “(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid.”

Chemical Reactions and Properties

The compound's reactivity and functional group transformations have been explored in various contexts. For instance, 4-amino-2-(substituted methyl)-2-butenoic acids, including fluoro-substituted variants, have been synthesized, offering insights into the chemical behavior of similar compounds (Silverman et al., 1986).

Physical Properties Analysis

Physical properties, such as crystallinity and hydrogen bonding potential, can be inferred from related studies, like the analysis of 5-fluoro-1-(3-metylbutanoyl)pyrimidine-2,4(1H,3H)-dione, which showcases how molecular structure influences physical state and intermolecular interactions (Lehmler & Parkin, 2008).

Scientific Research Applications

Stereoselective Synthesis and Asymmetric Organic Synthesis

A study by Laue et al. (2000) highlights the stereoselective synthesis of γ-fluorinated α-amino acids, demonstrating the utility of (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid derivatives in the synthesis of biologically relevant molecules. The research provides insights into diastereoselective alkylation techniques, which are crucial for developing amino acid derivatives with potential applications in drug design and synthesis (Laue, Kröger, Wegelius, & Haufe, 2000).

Synthesis of Organoboronates

Berg et al. (2012) describe the use of a derivative of (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid in the asymmetric synthesis of organoboronates. This research underscores the compound's role as a versatile intermediate in creating enantiomerically pure organoboron reagents, which are valuable in asymmetric synthesis and pharmaceutical research (Berg, Eichenauer, & Pietruszka, 2012).

Aroma Compound Formation in Fermented Foods

Matheis, Granvogl, & Schieberle (2016) explore the formation of aroma compounds through the Ehrlich pathway, indicating the relevance of (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid analogs in understanding the biochemical pathways in fermented foods. This study provides a foundation for further research into flavor science and food chemistry (Matheis, Granvogl, & Schieberle, 2016).

Liquid Crystal Research

Jankowiak et al. (2008) investigate the thermal and electro-optical properties of liquid crystals incorporating (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid derivatives. Their research highlights the impact of terminal chain substitution on the properties of nematic materials and their applications in display technologies (Jankowiak, Januszko, Ringstrand, & Kaszyński, 2008).

Synthesis of PET Imaging Agents

Qiao et al. (2009) focus on the synthesis and evaluation of F-18 labeled fluoroarylvaline derivatives, including (2R)-2-(4-fluorophenyl)-3-methylbutanoic acid derivatives, as potential PET imaging agents for tumor detection. This study illustrates the compound's potential in developing novel diagnostic tools in oncology (Qiao, He, Zhang, Li, Liu, Xu, Wang, Qi, & Peng, 2009).

properties

IUPAC Name |

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQLHBYGMUXCEW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-(4-fluorophenyl)-3-methylbutanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

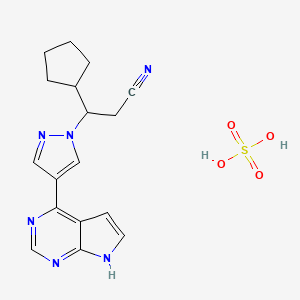

![2,6-difluoro-N-[1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]pyrazol-3-yl]benzamide](/img/structure/B1139443.png)

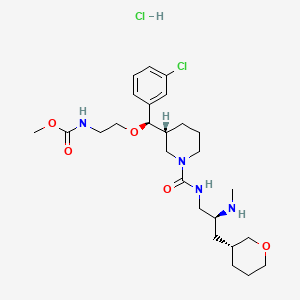

![[7-Morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid;hydrate](/img/structure/B1139444.png)

![2-[(4R)-6-(4-Chlorophenyl)-8-methoxy-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl]-N-ethylacetamide](/img/structure/B1139445.png)